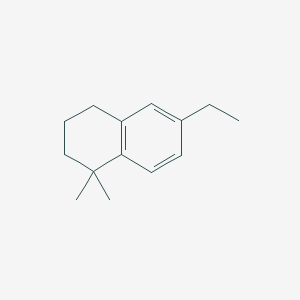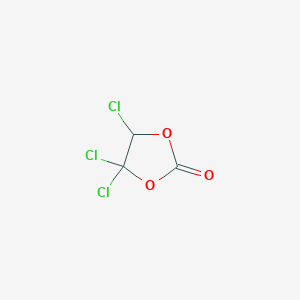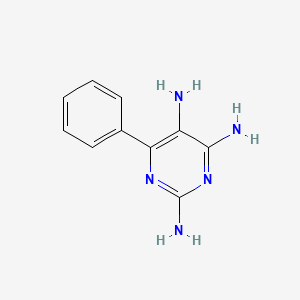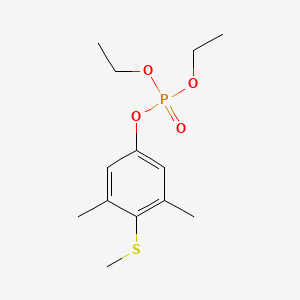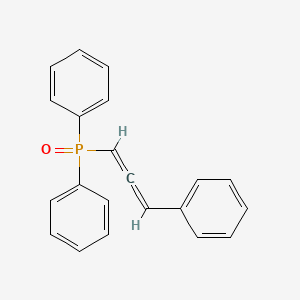
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane core bonded to diphenyl and 3-phenylpropadienyl groups, along with an oxo group. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-phenylpropargyl bromide. The reaction proceeds through a series of steps, including the formation of triphenyl(3-phenylpropadienyl)phosphonium bromide, which is then oxidized to yield the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or isopropanol for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization, and employing industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, phenylhydrazine, and dimethylformamide . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various phosphonium salts and ylide intermediates. These products are often characterized by their unique structural and electronic properties, which can be exploited in further chemical transformations .
Applications De Recherche Scientifique
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its interactions with biological molecules.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize negative charges on the phosphorus atom, facilitating the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its ability to form phosphonium salts.
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: An isomer of the compound, differing in the position of the triple bond.
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide: Another isomer, also differing in the position of the triple bond.
Uniqueness
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable ylides and phosphonium salts sets it apart from other similar compounds, making it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
20700-46-3 |
|---|---|
Formule moléculaire |
C21H17OP |
Poids moléculaire |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-18H |
Clé InChI |
ZAWQSWUFGGHYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


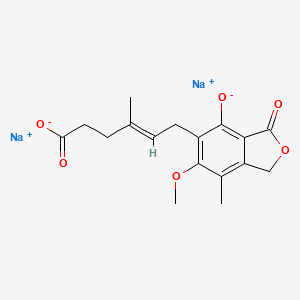
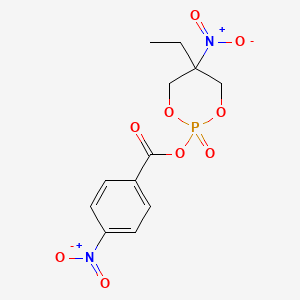
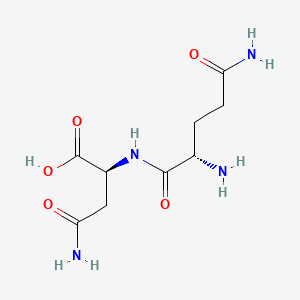
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
